1-benzyl-4-isothiocyanato-1H-pyrazole
Description
Properties
IUPAC Name |
1-benzyl-4-isothiocyanatopyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3S/c15-9-12-11-6-13-14(8-11)7-10-4-2-1-3-5-10/h1-6,8H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWATBUXJZFBPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)N=C=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformations of 1 Benzyl 4 Isothiocyanato 1h Pyrazole
Nucleophilic Addition Reactions of the Isothiocyanate Group
The isothiocyanate (-N=C=S) functional group is the most reactive site in the molecule for nucleophilic attack. The carbon atom of this group is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. arkat-usa.org This high electrophilicity facilitates addition reactions with a wide array of nucleophiles. organic-chemistry.orgresearchgate.net
The reaction of isothiocyanates with amines is a fundamental transformation that readily yields thiourea (B124793) derivatives. 1-benzyl-4-isothiocyanato-1H-pyrazole reacts efficiently with primary and secondary amines to produce the corresponding N-(1-benzyl-1H-pyrazol-4-yl)-N'-substituted thioureas. This reaction is analogous to the synthesis of various pyrazole (B372694) acyl thiourea derivatives, which are formed through the interaction of a pyrazole isothiocyanate with an amine. nih.govdoaj.org
The general mechanism involves the nucleophilic attack of the amine's nitrogen atom on the central carbon of the isothiocyanate group. This type of synthesis is a cornerstone for creating libraries of compounds, often explored for their biological activities. researchgate.netresearchgate.net
| Reactant (Nucleophile) | Product Name | Product Structure |
|---|---|---|
| Aniline | 1-(1-Benzyl-1H-pyrazol-4-yl)-3-phenylthiourea | Py-NH-C(=S)-NH-Ph |
| Benzylamine | 1-Benzyl-3-(1-benzyl-1H-pyrazol-4-yl)thiourea | Py-NH-C(=S)-NH-CH₂Ph |
| Diethylamine | 1-(1-Benzyl-1H-pyrazol-4-yl)-3,3-diethylthiourea | Py-NH-C(=S)-N(CH₂CH₃)₂ |
Note: "Py" represents the 1-benzyl-1H-pyrazol-4-yl moiety.
The cumulative double bond system of the isothiocyanate group makes it a suitable partner in cycloaddition reactions for the synthesis of various heterocyclic systems. arkat-usa.org Depending on the reaction partner, this compound can undergo hetero-Diels-Alder or 1,3-dipolar cycloadditions.
These reactions provide a direct route to more complex molecules containing fused or appended heterocyclic rings, such as thiazoles, thiadiazoles, and triazoles. For instance, reacting with compounds that have adjacent nucleophilic sites can lead to intramolecular cyclization after the initial addition, a common strategy in heterocyclic synthesis. tandfonline.com
Beyond simple amines, the isothiocyanate group reacts with a variety of other nucleophiles. Hydrazine (B178648) and its derivatives are particularly important reactants. The reaction of this compound with hydrazine hydrate (B1144303) would yield 1-(1-benzyl-1H-pyrazol-4-yl)thiosemicarbazide. bibliomed.org This intermediate is a valuable precursor that can be cyclized to form five-membered heterocycles like 1,2,4-triazoles and 1,3,4-thiadiazoles. arkat-usa.org
This reactivity is demonstrated in the synthesis of various pyrazole-containing heterocycles where an isothiocyanate reacts with a substituted hydrazine, leading to a thiosemicarbazide (B42300) that subsequently undergoes cyclization. nih.gov
| Reactant (Nucleophile) | Initial Adduct Product | Potential Heterocyclic Product (after cyclization) |
|---|---|---|
| Hydrazine (NH₂NH₂) | 1-(1-Benzyl-1H-pyrazol-4-yl)thiosemicarbazide | 1,2,4-Triazole-3-thiol or 1,3,4-Thiadiazole derivatives |
| Phenylhydrazine (PhNHNH₂) | 1-(1-Benzyl-1H-pyrazol-4-yl)-4-phenylthiosemicarbazide | Substituted 1,2,4-Triazole-3-thiones |
| Hydroxylamine (NH₂OH) | N-Hydroxy-N'-(1-benzyl-1H-pyrazol-4-yl)thiourea | - |
Reactivity of the Pyrazole Core and N-Benzyl Substituent
While the isothiocyanate group is the primary site of reactivity, the pyrazole ring and the N-benzyl group also possess sites for chemical modification, allowing for further diversification of the molecular structure.
The pyrazole ring is an aromatic heterocycle. In electrophilic aromatic substitution reactions, the C-4 position of the pyrazole ring is generally the most reactive. researchgate.net Since this position is already occupied by the isothiocyanate group in the target molecule, further electrophilic substitution on the ring would be challenging and likely require harsh conditions.
A more viable strategy for functionalizing the pyrazole core is through directed ortho-metalation. This involves the deprotonation of one of the C-H bonds on the pyrazole ring using a strong base, typically an organolithium reagent, followed by quenching the resulting anion with an electrophile. The C-5 position, being adjacent to the N-1 nitrogen, is the most likely site for such deprotonation. This approach allows for the introduction of a wide range of substituents, such as halogens, carboxyl groups, or alkyl/aryl groups. rsc.org
| Reagents | Electrophile | Product |
|---|---|---|
| 1. n-BuLi 2. Electrophile | I₂ | 1-Benzyl-5-iodo-4-isothiocyanato-1H-pyrazole |
| 1. n-BuLi 2. Electrophile | CO₂ | This compound-5-carboxylic acid |
| 1. n-BuLi 2. Electrophile | DMF | This compound-5-carbaldehyde |
The benzyl (B1604629) group offers another handle for chemical modification. The phenyl ring of the benzyl moiety can undergo electrophilic aromatic substitution reactions. The position of substitution (ortho, para, or meta) is directed by the pyrazolylmethyl group attached to the ring. Common transformations include halogenation, nitration, and Friedel-Crafts reactions.
Modifying the electronic properties of the benzyl group by adding electron-donating or electron-withdrawing substituents is a common strategy in medicinal chemistry to fine-tune the biological activity of a lead compound. For example, analogues of other bioactive pyrazoles have been synthesized with substitutions such as fluorine or chlorine on the benzyl ring to modulate their properties. researchgate.net
| Reaction | Reagents | Potential Major Product(s) |
|---|---|---|
| Bromination | Br₂, FeBr₃ | 1-(4-Bromobenzyl)-4-isothiocyanato-1H-pyrazole |
| Nitration | HNO₃, H₂SO₄ | 4-Isothiocyanato-1-(4-nitrobenzyl)-1H-pyrazole |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(4-Acetylbenzyl)-4-isothiocyanato-1H-pyrazole |
Design and Synthesis of 1 Benzyl 4 Isothiocyanato 1h Pyrazole Analogs and Hybrid Compounds
Structural Diversification at the N-Benzyl Position of 1-Benzyl-4-isothiocyanato-1H-pyrazole
The N-benzyl group of this compound offers a prime location for structural modifications to modulate the compound's physicochemical and pharmacological properties. A common and effective method for introducing a variety of substituents on the benzyl (B1604629) moiety is through the N-alkylation of a 4-isothiocyanato-1H-pyrazole precursor with appropriately substituted benzyl halides.
This alkylation is typically carried out under basic conditions, where a base is used to deprotonate the pyrazole (B372694) nitrogen, followed by nucleophilic attack on the benzyl halide. Phase transfer catalysis has been shown to be an efficient method for the N-alkylation of pyrazoles, often providing high yields of the desired N-substituted products. researchgate.netresearchgate.net For instance, reacting 4-isothiocyanato-1H-pyrazole with a range of substituted benzyl chlorides or bromides in the presence of a base like potassium hydroxide (B78521) and a phase transfer catalyst such as tetrabutylammonium (B224687) bromide can yield a library of analogs with diverse functionalities on the phenyl ring. researchgate.net
The nature of the substituents on the benzyl ring can be varied to include electron-donating groups (e.g., methoxy, methyl), electron-withdrawing groups (e.g., nitro, chloro), and halogens. For example, the synthesis of 1-(4-bromo-benzyl)-4-isothiocyanato-1H-pyrazole has been reported, demonstrating the feasibility of incorporating halogen atoms onto the benzyl group. nih.gov The choice of solvent and reaction temperature can also significantly impact the reaction's efficiency and yield. nih.gov
A general synthetic scheme for the diversification at the N-benzyl position is presented below:
Scheme 1: General Synthesis of N-Substituted Benzyl-4-isothiocyanato-1H-pyrazoles
A representation of the N-alkylation of 4-isothiocyanato-1H-pyrazole with various substituted benzyl halides (R-C₆H₄-CH₂-X) to yield a library of analogs.
This strategic modification allows for a systematic investigation of how different electronic and steric properties of the N-benzyl substituent influence the biological activity of the resulting compounds.
Variations and Derivatizations of the Isothiocyanate Group
The isothiocyanate (-N=C=S) group is a versatile functional handle that can be modified to explore different chemical spaces and biological interactions. Derivatization of this group can lead to compounds with altered reactivity, polarity, and hydrogen bonding capabilities.
Isosteric Replacement of the Isothiocyanate Functionality
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to improve potency, selectivity, or pharmacokinetic profiles. The isothiocyanate group can be replaced by various bioisosteres to modulate the molecule's properties.
One common bioisosteric replacement for the isothiocyanate group is the thiourea (B124793) moiety. Thioureas can be readily synthesized from isothiocyanates by reaction with primary or secondary amines. This transformation maintains the thiocarbonyl group but introduces a nitrogen atom with the potential for additional hydrogen bonding interactions.
Another potential isostere is the cyanamide (B42294) group (-N-C≡N). Cyanamides are known bioisosteres of thioureas and, by extension, can be considered for replacing the isothiocyanate group. The synthesis of N-cyano-N'-pyridylguanidines as potential bioisosteres of hypotensive N-alkyl-N'-pyridylthioureas has been reported, highlighting the utility of the cyanamide group in mimicking the biological activity of thiourea derivatives. nih.gov
Tetrazoles are another important class of bioisosteres, often used to replace carboxylic acids. nih.govnih.govresearchgate.net While not a direct isostere of the isothiocyanate group, in certain contexts, a tetrazole ring could be strategically incorporated to mimic some of the electronic and spatial properties of the isothiocyanate or its derivatives. The synthesis of 5-substituted tetrazoles can be achieved through various methods, including the [3+2] cycloaddition of azides with nitriles.
The exploration of these and other bioisosteric replacements can lead to the discovery of novel analogs with improved pharmacological profiles.
Formation of Related Thiocarbamates and Thioamides
The electrophilic carbon atom of the isothiocyanate group readily reacts with nucleophiles, providing a straightforward route to a variety of derivatives.
Thiocarbamates can be synthesized by the reaction of this compound with alcohols or thiols. This reaction involves the nucleophilic attack of the hydroxyl or thiol group on the isothiocyanate carbon, leading to the formation of an O-alkyl or S-alkyl thiocarbamate, respectively.
Thioamides are formed through the reaction of the isothiocyanate with amines or carbanions. The reaction with primary or secondary amines is a common method for the synthesis of N,N'-disubstituted thioureas, as mentioned earlier. The general reaction is as follows:
Scheme 2: Synthesis of Pyrazole-Thiourea Derivatives
General reaction of this compound with a primary or secondary amine (R¹R²NH) to form the corresponding thiourea derivative.
The following table provides examples of synthesized pyrazole-thiourea derivatives and their reported yields.
Construction of Fused Heterocyclic Systems Incorporating the Pyrazole Scaffold
Fusing additional heterocyclic rings onto the pyrazole core of this compound can lead to the formation of rigid, polycyclic systems with unique three-dimensional shapes and potentially novel biological activities. The isothiocyanate group serves as a key reactive handle for such annulation reactions.
Pyrazole-Benzimidazole Hybrid Synthesis
Pyrazole-benzimidazole hybrids are of significant interest due to the prevalence of both pyrazole and benzimidazole (B57391) motifs in pharmacologically active compounds. One synthetic approach to these hybrids involves the intramolecular cyclization of a pyrazolyl-thiourea precursor.
This can be achieved by first reacting this compound with an ortho-phenylenediamine derivative to form an N-(2-aminophenyl)-N'-(1-benzyl-1H-pyrazol-4-yl)thiourea intermediate. Subsequent intramolecular cyclization of this intermediate, often promoted by a desulfurizing agent or under thermal conditions, can lead to the formation of the fused pyrazole-benzimidazole system. nih.gov The reaction is envisioned to proceed through the formation of a carbodiimide (B86325) intermediate followed by intramolecular nucleophilic attack. nih.gov
Pyrazolo[1,5-a]pyrimidine and Thiazole-Pyrazole Annulation
Pyrazolo[1,5-a]pyrimidines are a well-studied class of fused heterocycles with a broad range of biological activities. A common synthetic route to this scaffold involves the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent. While not a direct reaction of the isothiocyanate, this compound could potentially be converted to a suitable 4-amino or 4-hydrazinopyrazole precursor to enable this cyclization.
Thiazole-Pyrazole fused systems can be constructed using the versatile Hantzsch thiazole (B1198619) synthesis. nih.govmdpi.comchemhelpasap.comorganic-chemistry.org This reaction typically involves the condensation of an α-haloketone with a thiourea or thioamide. In this context, a pyrazole-containing thiourea, synthesized from this compound as described in section 4.2.2, can serve as the thioamide component. Reaction of this pyrazolyl-thiourea with an appropriate α-haloketone would lead to the formation of a 2-amino-thiazole ring fused or linked to the pyrazole core.
The general scheme for the Hantzsch thiazole synthesis is as follows:
Scheme 3: Hantzsch Thiazole Synthesis for Thiazole-Pyrazole Hybrids
A general representation of the Hantzsch thiazole synthesis where a pyrazolyl-thiourea reacts with an α-haloketone (R³-CO-CH(X)-R⁴) to form a thiazole-pyrazole hybrid.
The following table summarizes the types of fused heterocyclic systems that can be synthesized from this compound derivatives.
Compound Names Mentioned in the Article
Synthesis of Pyrazole-Carbothioamide Derivatives
The isothiocyanate functional group (-N=C=S) is a highly versatile reactive handle in organic synthesis, primarily serving as an electrophilic partner for various nucleophiles. The synthesis of pyrazole-carbothioamide (also known as pyrazolyl-thiourea) derivatives from this compound hinges on the classic reaction of the isothiocyanate moiety with primary or secondary amines.
This transformation involves the nucleophilic addition of the amine's nitrogen atom to the central carbon atom of the isothiocyanate group. The reaction is typically straightforward and proceeds under mild conditions, making it an efficient method for generating structurally diverse derivatives. The general reaction scheme is depicted below:
Scheme 1: General Synthesis of Pyrazole-Carbothioamide Derivatives

In this reaction, this compound reacts with a primary (R²=H) or secondary amine to yield the corresponding N,N'-substituted pyrazole-carbothioamide derivative.
The reaction is often carried out in a polar aprotic solvent, such as acetonitrile (B52724) or dimethylformamide (DMF), at room temperature or with gentle heating. The process is generally high-yielding and tolerates a wide variety of functional groups on the reacting amine, allowing for the synthesis of a broad spectrum of derivatives. This reactivity is foundational for creating libraries of related compounds for further research.
A representative set of pyrazole-carbothioamide derivatives that can be synthesized from this compound and various commercially available amines is presented in the table below.
| Reactant Amine | Product Name | Resulting Structure |
|---|---|---|
| Aniline | 1-(1-benzyl-1H-pyrazol-4-yl)-3-phenylthiourea | C₁₇H₁₆N₄S |
| Benzylamine | 1-benzyl-3-(1-benzyl-1H-pyrazol-4-yl)thiourea | C₁₈H₁₈N₄S |
| Morpholine | (1-benzyl-1H-pyrazol-4-yl)carbamothioyl)morpholine | C₁₅H₁₈N₄OS |
| 4-Fluoroaniline | 1-(1-benzyl-1H-pyrazol-4-yl)-3-(4-fluorophenyl)thiourea | C₁₇H₁₅FN₄S |
| Cyclohexylamine | 1-(1-benzyl-1H-pyrazol-4-yl)-3-cyclohexylthiourea | C₁₇H₂₂N₄S |
Combinatorial Chemistry and Library Synthesis Approaches for this compound Derivatives
Combinatorial chemistry is a powerful strategy used to rapidly synthesize a large number of distinct but structurally related molecules, known as a chemical library. This approach is instrumental in modern drug discovery and materials science for identifying compounds with desired properties. This compound is an ideal scaffold for combinatorial library synthesis due to the reliable and efficient reactivity of its isothiocyanate group.
The primary combinatorial approach utilizing this scaffold is parallel synthesis. In this method, the core pyrazole building block is dispensed into an array of separate reaction vessels, such as the wells of a microtiter plate. A diverse collection of "building block" reactants, in this case, a library of primary and secondary amines, is then added, with a different amine in each vessel.
By allowing the reactions to proceed simultaneously under a common set of conditions, a large library of unique pyrazole-carbothioamide derivatives can be generated in a short amount of time. This high-throughput method allows for the systematic exploration of the chemical space around the pyrazole core, enabling the investigation of structure-activity relationships (SAR). For instance, a library of 96 different amines can be reacted with the pyrazole scaffold to produce 96 distinct thiourea derivatives in a single experiment.
Table 2: Illustrative Parallel Synthesis Plan for a Pyrazole-Carbothioamide Library
| Scaffold | Building Block (Amine Library) | Resulting Library |
|---|---|---|
| This compound | Aliphatic Amines (e.g., propylamine, isobutylamine) | A diverse library of 1-benzyl-1H-pyrazol-4-yl-carbothioamide derivatives with varied substituents, allowing for extensive SAR studies. |
| Alicyclic Amines (e.g., cyclopentylamine, piperidine) | ||
| Aromatic Amines (e.g., aniline, toluidine, chloroaniline) | ||
| Heterocyclic Amines (e.g., 2-aminopyridine, 3-aminofuran) |
Another powerful combinatorial technique is the use of multi-component reactions (MCRs). While this compound itself is primarily used for derivatization, its synthetic precursor, 1-benzyl-4-amino-1H-pyrazole, is an excellent substrate for MCRs. beilstein-journals.orgbeilstein-journals.orgnih.gov MCRs combine three or more reactants in a single pot to form a product that contains portions of all starting materials, enabling the rapid construction of complex molecules. mdpi.comnih.gov By varying the inputs for the MCR, vast and diverse libraries of complex pyrazole-containing fused heterocyclic systems can be generated, further expanding the accessible chemical space from this core structure. chim.it
Structure Activity Relationship Sar Studies of 1 Benzyl 4 Isothiocyanato 1h Pyrazole Derivatives
Correlations Between N-Benzyl Substitution Patterns and Biological Activity Profiles
The N-benzyl group at the 1-position of the pyrazole (B372694) ring plays a significant role in modulating the biological activity of these derivatives. The nature and position of substituents on the benzyl (B1604629) ring can influence the compound's lipophilicity, electronic properties, and steric profile, all of which affect its interaction with biological targets.
Research on related N-substituted pyrazole derivatives has shown that the introduction of different lipophilic moieties can significantly impact their activity. For instance, in a study on 3,5-diphenylpyrazole (B73989) derivatives, the extension of the pyrazole with a benzyl moiety did not cause a significant reduction in inhibitory activities, suggesting that this position is tolerant of bulky substituents nih.gov. This tolerance allows for the exploration of various substitutions on the benzyl ring to fine-tune the biological activity.
In studies of N-substituted phenyldihydropyrazolones, it was observed that apolar moieties such as aryl or benzyl rings on a piperidine (B6355638) substituent led to the most active compounds against Trypanosoma cruzi frontiersin.org. Specifically, a 4-fluorobenzyl substituent showed sub-micromolar potency frontiersin.org. This suggests that electron-withdrawing groups on the benzyl ring can enhance biological activity. For 1-benzyl-4-isothiocyanato-1H-pyrazole derivatives, this implies that substitutions on the benzyl ring, particularly with electron-withdrawing groups like halogens, could lead to enhanced bioactivity.
The following table illustrates hypothetical SAR correlations for N-benzyl substitutions based on general findings for related pyrazole compounds.
| Substituent on Benzyl Ring | Predicted Effect on Biological Activity | Rationale |
| Unsubstituted | Baseline activity | Reference for comparison |
| Electron-donating group (e.g., -OCH3) | Potentially decreased activity | May alter electronic interactions with the target |
| Electron-withdrawing group (e.g., -Cl, -F, -NO2) | Potentially increased activity | Can enhance binding affinity through electronic and hydrophobic interactions frontiersin.org |
| Bulky group (e.g., -tBu) | Activity may vary | Steric hindrance could either improve or hinder binding, depending on the target's topology nih.gov |
Influence of Pyrazole Ring Substituents on Molecular Recognition and Efficacy
Studies on various pyrazole derivatives have consistently shown that the type and position of substituents on the pyrazole ring are determinant factors for their biological activities jlu.edu.cn. For instance, in a series of pyrazole-based inhibitors, the introduction of different residues at the 3 and 5 positions of the pyrazole ring led to significant variations in inhibitory activity nih.gov.
While this compound has a specific substitution pattern, hypothetical modifications at other available positions on the pyrazole ring (e.g., positions 3 and 5) would be expected to significantly alter its biological profile. For example, the presence of small alkyl or aryl groups at these positions can influence the compound's interaction with target enzymes or receptors.
The Critical Role of the Isothiocyanate-Derived Moiety in Modulating Bioactivities
The isothiocyanate (-NCS) group is a key pharmacophore that plays a critical role in the biological activity of this class of compounds. Isothiocyanates are known for their ability to react with sulfhydryl groups of amino acids in proteins, leading to the formation of dithiocarbamates. This covalent modification can irreversibly inhibit enzyme function, which is a mechanism underlying the antimicrobial and antifungal activities of many isothiocyanate-containing compounds nih.govmdpi.com.
The electrophilic nature of the carbon atom in the isothiocyanate group makes it susceptible to nucleophilic attack by biological macromolecules. This reactivity is central to its mechanism of action. In the context of antifungal activity, it has been proposed that the isothiocyanate group can combine with zymoprotein, which produces sulfydryl amino acids in fungi, ultimately causing fungal cell death nih.gov.
SAR Investigations for Specific Biological Activities
The structural modifications of this compound derivatives have been investigated in the context of several specific biological activities, including antioxidant, antimicrobial, and antifungal effects.
The antioxidant activity of pyrazole derivatives is often associated with their ability to scavenge free radicals. The substitution pattern on both the pyrazole and the N-benzyl rings can influence this activity. For instance, the introduction of amino and hydroxyl groups on the pyrazole nucleus has been found to be important for antioxidant activity in some series of pyrazole derivatives researchgate.net.
In a study of N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides, derivatives with fluorinated phenyl motifs exhibited high interaction with the stable free radical DPPH, indicating potent antioxidant activity nih.govnih.gov. This suggests that for this compound derivatives, the presence of electron-withdrawing substituents on the benzyl ring could enhance their antioxidant potential.
The following table summarizes the potential antioxidant activity of hypothetical derivatives.
| Derivative | Substitution | Predicted Antioxidant Activity |
| Compound A | Unsubstituted benzyl | Moderate |
| Compound B | 4-Fluoro-benzyl | High nih.govnih.gov |
| Compound C | 4-Methoxy-benzyl | Low to moderate |
Pyrazole derivatives are known to possess a broad spectrum of antimicrobial activities. The SAR for antimicrobial activity often reveals that lipophilicity and the presence of specific functional groups are key determinants of potency. In many cases, pyrazole derivatives with chloro substitutions have been found to be highly effective against various bacterial strains .
For this compound derivatives, the isothiocyanate group is expected to be a major contributor to the antimicrobial effect due to its ability to interact with bacterial proteins nih.gov. The N-benzyl group can be modified to optimize the compound's ability to penetrate bacterial cell walls. For instance, substitutions that increase lipophilicity might enhance activity against certain types of bacteria.
The table below presents hypothetical antimicrobial activity data for illustrative purposes.
| Compound | Substituent on Benzyl Ring | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| Derivative 1 | H | 16 | 32 |
| Derivative 2 | 4-Cl | 8 | 16 |
| Derivative 3 | 2,4-diCl | 4 | 8 |
| Derivative 4 | 4-OCH3 | 32 | 64 |
The antifungal activity of pyrazole derivatives is a well-documented area of research. Several commercial fungicides contain a pyrazole ring in their structure nih.gov. The isothiocyanate group is also known for its fungicidal properties nih.gov.
In a study of novel pyrazole derivatives, the introduction of an isothiocyanate moiety was found to enhance antifungal activity nih.gov. Furthermore, a p-trifluoromethyl-phenyl moiety on a related pyrazole structure showed the highest activity against a range of fungal pathogens nih.gov. This highlights the importance of electron-withdrawing groups for potent antifungal action. The electron-withdrawing effects of chlorine and fluorine substituents at the C-4 position of a phenyl ring in pyrazole-thiazole-hydrazone compounds were also found to enhance their antifungal activity researchgate.net.
The following table provides a hypothetical SAR for the antifungal activity of this compound derivatives.
| Compound | Substituent on Benzyl Ring | EC50 (µg/mL) vs. B. cinerea | EC50 (µg/mL) vs. F. graminearum |
| Analog 1 | H | 10.5 | 15.2 |
| Analog 2 | 4-F | 5.8 | 8.1 |
| Analog 3 | 4-CF3 | 2.1 | 4.9 |
| Analog 4 | 3-CH3 | 12.3 | 18.7 |
Antiproliferative Activity Structure-Activity Relationship (SAR)
The N1-benzyl group is a critical component for antiproliferative activity. SAR studies on related 1-benzyl-1H-pyrazole derivatives have shown that substitutions on the benzyl ring can significantly modulate their potency. For instance, in a series of 1-benzyl-1H-pyrazole derivatives developed as kinase inhibitors, the presence and position of substituents on the benzyl ring were key determinants of their inhibitory activity. This highlights the importance of the benzyl moiety in orienting the molecule within the target's binding site.
The isothiocyanate group at the 4-position of the pyrazole ring is also expected to be a major contributor to the antiproliferative effects. Isothiocyanates are known to induce apoptosis and inhibit cell proliferation through various mechanisms, including the generation of reactive oxygen species.
The substitution pattern on the pyrazole ring itself is another important factor. Studies on various pyrazole derivatives have demonstrated that modifications at different positions can lead to significant changes in antiproliferative activity. For example, the introduction of bulky groups at certain positions can be detrimental to activity, suggesting that steric hindrance plays a role in target binding.
The following table summarizes the antiproliferative activity of some pyrazole derivatives, illustrating the impact of different structural modifications.
Table 2: Antiproliferative Activity of Selected Pyrazole Derivatives
| Compound Class | Key Structural Features | Cancer Cell Line | Activity (IC50) |
|---|---|---|---|
| Pyrazole-4-sulfonamide | 3,5-dimethyl-1H-pyrazole core | U937 | Varies with substitution |
| 5-Aminopyrazole | Varied substituents at N1 and C3 | Breast Cancer Lines | Activity dependent on substitution |
Data compiled from multiple sources on pyrazole derivatives. nih.govmdpi.comnih.gov
Mechanistic Investigations of Biological Activities of 1 Benzyl 4 Isothiocyanato 1h Pyrazole Analogs in Vitro Studies
Molecular and Cellular Mechanisms of Antioxidant Action (In Vitro)
The antioxidant potential of 1-benzyl-4-isothiocyanato-1H-pyrazole analogs is a key area of investigation, with research focusing on their ability to counteract oxidative stress at the cellular level and their direct interaction with free radicals.
Studies have shown that pyrazole (B372694) derivatives can offer protective effects against oxidative stress in cellular systems. For instance, benzyl (B1604629) isothiocyanate (BITC), a related compound, has been observed to mitigate cisplatin-induced oxidative stress and inflammation. nih.govnih.gov This is achieved in part by upregulating the expression of antioxidant enzymes. nih.gov The pyrazole ring itself is recognized for its antioxidant properties, which can help prevent oxidative stress by boosting antioxidant enzymes and reducing lipid peroxidation. nih.gov Some 4-aminopyrazol-5-ol hydrochlorides, which are analogs of the clinically used antioxidant Edaravone, have demonstrated protective effects on erythrocyte membranes under AAPH-induced oxidative stress, including stabilizing the membrane and inhibiting lipid peroxidation. researchgate.net
The direct free radical scavenging activity of pyrazole analogs is commonly evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) tests. mdpi.comnih.gov These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize the stable free radicals. mdpi.comresearchgate.net
Several studies have demonstrated the potent radical scavenging capabilities of various pyrazole derivatives. For example, a series of novel thienyl-pyrazoles showed excellent DPPH and hydroxyl radical scavenging activities, with some compounds exhibiting IC50 values comparable to standard antioxidants like ascorbic acid and butylated hydroxyanisole (BHA). nih.gov Similarly, certain 5-aminopyrazole derivatives have shown notable radical scavenging properties in the DPPH assay. nih.gov The antioxidant activity of pyrazoles is often attributed to the hydrogen-donating ability of the NH proton within the pyrazole moiety. nih.gov
Table 1: DPPH Radical Scavenging Activity of Selected Pyrazole Analogs
| Compound | Concentration (µM) | % Inhibition | IC50 (µM) | Reference |
| Thienyl-pyrazole 5g | 10 | - | 0.245 ± 0.01 | nih.gov |
| Thienyl-pyrazole 5h | 10 | - | 0.284 ± 0.02 | nih.gov |
| Ascorbic Acid (Control) | - | - | 0.483 ± 0.01 | nih.gov |
| 5-Aminopyrazole 4b | - | 27.65% | - | nih.gov |
| 5-Aminopyrazole 4c | - | 15.47% | - | nih.gov |
IC50 values represent the concentration required to scavenge 50% of the DPPH radicals.
Mechanistic Insights into Anti-Inflammatory Properties (In Vitro)
The anti-inflammatory effects of this compound analogs are primarily attributed to their ability to inhibit key enzymes in the inflammatory cascade and to modulate the production of inflammatory mediators.
A significant mechanism underlying the anti-inflammatory activity of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. nih.gov Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs that also inhibit the constitutive COX-1 isoform. nih.govnih.gov
A number of studies have reported on pyrazole analogs that exhibit potent and selective COX-2 inhibition. For instance, certain 1,3,4-trisubstituted pyrazole derivatives have shown high selectivity for COX-2. aalto.fiacs.org Similarly, some novel non-acidic polysubstituted pyrazoles and pyrano[2,3-c]pyrazoles have demonstrated distinctive COX-2 inhibition with selectivity indices close to that of the well-known COX-2 inhibitor, celecoxib (B62257). nih.gov The structural features of these pyrazole compounds, such as specific substitutions on the pyrazole ring, play a crucial role in determining their inhibitory potency and selectivity for COX-2 over COX-1. nih.govaalto.fi
Table 2: In Vitro COX-2 Inhibition by Pyrazole Analogs
| Compound | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI) | Reference |
| Celecoxib | 0.0321 | 8.68 | nih.gov |
| Compound 10 | - | 7.83 | nih.gov |
| Compound 17 | - | 6.87 | nih.gov |
| Compound 27 | - | 7.16 | nih.gov |
| PYZ40 | - | 8.22 | aalto.fiacs.org |
| PYZ41 | - | 9.31 | aalto.fiacs.org |
Selectivity Index (SI) is the ratio of COX-1 IC50 to COX-2 IC50.
Beyond COX inhibition, pyrazole derivatives can exert their anti-inflammatory effects by modulating other key inflammatory mediators, such as nitric oxide (NO). nih.gov Overproduction of NO is a hallmark of chronic inflammation, and compounds that can scavenge NO or inhibit its production are of therapeutic interest. dovepress.comcore.ac.uk
Research has shown that some pyrazole analogs possess nitric oxide scavenging activity. nih.gov For example, a study on novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives demonstrated their ability to scavenge nitric oxide radicals in vitro. nih.gov The mechanism often involves the direct interaction of the pyrazole compound with nitric oxide, leading to its neutralization.
Antimicrobial Mechanisms of Action (In Vitro)
The isothiocyanate group is known for its antimicrobial properties, and its incorporation into a pyrazole scaffold can lead to compounds with significant antimicrobial activity. mdpi.complos.org Pyrazole derivatives themselves have been extensively studied as antimicrobial agents. nih.govresearchgate.net
The antimicrobial mechanism of pyrazole derivatives can be multifaceted. Some pyrazole-containing hybrids have been shown to act as dual inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), essential enzymes in bacterial replication and metabolism. nih.gov For instance, a series of thiazol-4-one/thiophene-bearing pyrazole derivatives exhibited significant activity against a range of pathogenic bacteria, with some compounds showing minimum inhibitory concentration (MIC) values in the sub-microgram per milliliter range. nih.gov These derivatives were also found to be effective against bacterial biofilms. nih.gov
Furthermore, benzyl isothiocyanate (BITC) has demonstrated a rapid and potent bactericidal effect, particularly against Gram-negative bacteria. plos.org The mechanism appears to involve severe damage to the bacterial envelope. plos.org The combination of the pyrazole nucleus with the isothiocyanate functional group in this compound suggests a potential for a broad spectrum of antimicrobial activity through various mechanisms, including enzyme inhibition and cell membrane disruption.
Table 3: Antimicrobial Activity of a Pyrazole Analog (Compound 3)
| Microorganism | MIC (µg/mL) | Reference |
| Escherichia coli (Gram-negative) | 0.25 | nih.gov |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism.
Antibacterial Activity Against Specific Bacterial Strains (In Vitro)
Analogs of this compound have demonstrated notable antibacterial properties, a characteristic attributed to both the pyrazole core and the benzyl isothiocyanate (BITC) moiety. The pyrazole nucleus is a metabolically stable heterocycle that has been incorporated into various antibacterial agents. researchgate.net The isothiocyanate group, particularly BITC, is known for its potent antimicrobial effects, especially against Gram-negative bacteria. researchgate.net
Studies on pyrazole derivatives have shown activity against a range of both Gram-positive and Gram-negative bacteria. For instance, certain pyrazole-nucleus-containing compounds have been found to be potent growth inhibitors of Staphylococcus aureus, Streptococcus mutans, Escherichia coli, and Klebsiella pneumoniae. researchgate.net Similarly, 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H-pyrazole derivatives have shown activity against multidrug-resistant Gram-negative species, including Klebsiella pneumoniae (KPC) and Acinetobacter baumannii (Ab-MDR). mdpi.com The mechanism for some pyrazole analogs is thought to involve the disruption of the cell wall, leading to the leakage of cytosol and eventual cell lysis. researchgate.net
The BITC component is highly active against Gram-negative bacteria, including oral pathogens involved in periodontal disease. researchgate.net It exerts a rapid and potent bactericidal effect. researchgate.net Research combining BITC with other natural compounds like resveratrol (B1683913) has demonstrated a synergistic effect against Staphylococcus aureus, inhibiting its growth and biofilm formation while increasing cell membrane disruption. nih.gov The antibacterial spectrum of pyrazole-isothiocyanate analogs is broad, reflecting the combined strengths of these two pharmacophores.
| Compound Class | Bacterial Strain | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Pyrazole-benzofuran substitution | K. pneumoniae | 3.91 | researchgate.net |
| Pyrazole-benzofuran substitution | S. aureus | 7.81 | researchgate.net |
| Pyrazole-benzofuran substitution | S. mutans | 15.6 | researchgate.net |
| Pyrazole-benzofuran substitution | E. coli | 15.6 | researchgate.net |
| Thiazolidinone-clubbed pyrazole | E. coli | 16 | researchgate.net |
| 1-thiocarbamoyl-pyrazole derivative (1b) | A. baumannii (MDR) | 512-1024 | mdpi.com |
| 1-thiocarbamoyl-pyrazole derivative (1d) | A. baumannii (MDR) | 512-1024 | mdpi.com |
| 1-thiocarbamoyl-pyrazole derivative (1b) | K. pneumoniae (KPC) | 1024 | mdpi.com |
| 1-thiocarbamoyl-pyrazole derivative (1d) | K. pneumoniae (KPC) | 1024 | mdpi.com |
Antifungal and Antimycobacterial Modes of Action (In Vitro)
The pyrazole scaffold is a core component of several agricultural fungicides and therapeutic antifungal agents. researchgate.net In vitro screening of various pyrazole carboxamide derivatives has revealed significant antifungal activity against a wide range of phytopathogenic fungi. researchgate.netnih.gov For example, compound Y13, a 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivative, showed potent activity against Gibberella zeae, Botryosphaeria dothidea, Fusarium prolifeatum, and Fusarium oxysporum. confex.com Mechanistic studies on this compound suggest that its mode of action involves the disruption of the fungal cell membrane, leading to the inhibition of mycelial growth. confex.com This is a departure from the mechanisms of traditional amide fungicides, indicating a novel mode of action for this class of pyrazole derivatives. confex.com
In the realm of antimycobacterial activity, pyrazole derivatives have also shown significant promise. A notable example is the pyrazole derivative NSC 18725, which was identified as a potent inhibitor of Mycobacterium bovis BCG and Mycobacterium tuberculosis. researchgate.net This compound was found to be active against non-replicating mycobacteria and demonstrated a synergistic relationship with the first-line tuberculosis drug isoniazid (B1672263) (INH). researchgate.net The primary mechanism of action for NSC 18725 is the induction of autophagy in macrophages, which is a key process for eliminating intracellular mycobacteria. researchgate.net Structure-activity relationship studies highlighted that a functional group at the fourth position of the pyrazole ring is essential for its antimycobacterial activity. researchgate.net
| Compound | Fungal Strain | Activity (EC₅₀ in mg/L) | Reference |
|---|---|---|---|
| Y13 | G. zeae | 13.1 | confex.com |
| Y13 | B. dothidea | 14.4 | confex.com |
| Y13 | F. prolifeatum | 13.3 | confex.com |
| Y13 | F. oxysporum | 21.4 | confex.com |
| 7ai (isoxazolol pyrazole carboxylate) | R. solani | 0.37 (µg/mL) | researchgate.netnih.gov |
| 7ai (isoxazolol pyrazole carboxylate) | A. porri | 2.24 (µg/mL) | researchgate.net |
| 7ai (isoxazolol pyrazole carboxylate) | M. coronaria | 3.21 (µg/mL) | researchgate.net |
| 7ai (isoxazolol pyrazole carboxylate) | C. petroselini | 10.29 (µg/mL) | researchgate.net |
Interactions with Cellular Components (e.g., Zymoproteins containing Sulfhydryl Amino Acids)
The isothiocyanate moiety is an electrophile known to react with nucleophiles, particularly proteins containing sulfhydryl (thiol) groups, such as cysteine residues. rsc.org This reactivity is central to its biological effects. In vitro, isothiocyanates like BITC rapidly react with glutathione (B108866), the most abundant intracellular thiol, leading to its depletion. rsc.org This reduction in glutathione levels disrupts the cellular redox balance and increases the accumulation of reactive oxygen species (ROS). rsc.org This mechanism suggests that this compound analogs likely interact with and modify the function of zymoproteins (enzymes) that rely on sulfhydryl groups for their catalytic activity or structural integrity.
Furthermore, the pyrazole nucleus itself has been shown to interact with specific zymoproteins. Studies on the interaction of pyrazole derivatives with Cytochrome P450 2E1 (CYP2E1), a key enzyme in drug metabolism, have demonstrated that these compounds can bind to and inhibit the enzyme's catalytic site. nih.gov The binding affinity and inhibitory mechanism were found to be dependent on the specific substitutions on the pyrazole ring. nih.gov This indicates that the pyrazole scaffold can direct the molecule to the active sites of specific enzymes, where the reactive isothiocyanate group can then form covalent bonds or other interactions, leading to enzyme inhibition.
Neurobiological Mechanisms (In Vitro)
Modulation of Glutamatergic Signaling Pathways in Cell Models
Glutamate (B1630785) is the primary excitatory neurotransmitter in the central nervous system, and its receptors are crucial for synaptic plasticity, learning, and memory. nih.gov Dysregulation of glutamatergic signaling is implicated in numerous neurological and psychiatric disorders. nih.gov Recent patent literature has identified a series of pyrazole derivatives as potent inhibitors of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. nih.gov The NMDA receptor is a critical subtype of glutamate receptor, and its overactivation can lead to excitotoxicity and neuronal cell death. nih.gov
The antagonist activity of these pyrazole compounds on the GluN2B receptor was confirmed in in vitro calcium flux assays. nih.gov By selectively inhibiting the GluN2B subunit, these analogs of this compound could potentially modulate glutamatergic neurotransmission. This mechanism offers a therapeutic avenue for conditions associated with NMDA receptor hyperactivity, such as neurodegenerative diseases and depression. nih.gov The ability to fine-tune glutamatergic signaling highlights a significant neurobiological mechanism of action for this class of compounds.
Enzyme Inhibition Relevant to Neurodegeneration (e.g., Cholinesterases, Aβ42 Aggregation) (In Vitro)
Neurodegenerative disorders like Alzheimer's disease (AD) are characterized by cholinergic deficits and the aggregation of amyloid-beta (Aβ) peptides. nih.gov Analogs of this compound have been investigated for their potential to target these pathological hallmarks.
Cholinesterase Inhibition: Both the pyrazole and isothiocyanate moieties have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine (B1216132). Several studies have reported that pyrazole derivatives, including pyrazoline and coumarin-pyrazole hybrids, exhibit potent in vitro inhibition of both AChE and BChE, with some compounds showing activity in the nanomolar to low micromolar range. researchgate.netyyu.edu.tracs.orgnih.gov Similarly, aromatic isothiocyanates have demonstrated inhibitory activity against both cholinesterases. nih.gov For example, 2-methoxyphenyl isothiocyanate was found to be a notable inhibitor of AChE with an IC₅₀ value of 0.57 mM. nih.gov This dual-scaffold approach suggests that pyrazole isothiocyanates could effectively inhibit cholinesterase activity, thereby increasing acetylcholine levels in the brain.
Aβ42 Aggregation Inhibition: The aggregation of the Aβ42 peptide into toxic oligomers and plaques is a central event in AD pathogenesis. researchgate.net The pyrazole scaffold has been identified as a promising pharmacophore for inhibiting this process. researchgate.net In vitro studies using techniques like Thioflavin T (ThT) fluorescence assays, circular dichroism, and transmission electron microscopy have confirmed that molecules containing an N-acetylpyrazoline moiety can effectively inhibit Aβ aggregation, with several compounds showing greater potency than the natural inhibitor curcumin. researchgate.net These pyrazole-containing molecules were also found to mitigate Aβ-induced cytotoxicity in cell models. researchgate.net While some pyrazole insecticides have been shown to paradoxically increase Aβ42 production, other specifically designed pyrazole derivatives act as potent inhibitors of its aggregation, indicating that the substitution pattern on the pyrazole ring is critical for determining its effect on amyloid pathology. researchgate.netresearchgate.netnih.gov
| Compound Class/Name | Enzyme | Activity (IC₅₀) | Reference |
|---|---|---|---|
| 1-(3-Nitrophenyl)-pyrazoline (2l) | AChE | 0.040 µM | nih.gov |
| Pyrazoline-thiazole derivative (3g) | AChE | 0.338 µM | acs.org |
| Coumarin-Pyrazole hybrid (3e) | AChE | 4.41 µg/mL | researchgate.net |
| Substituted Pyrazole | AChE | 0.11-0.49 µM (Kᵢ) | yyu.edu.tr |
| Coumarin-Pyrazole hybrid (3a) | BChE | Comparable to Galantamine | researchgate.net |
| Pyrazolone derivative (5i) | BChE | Submicromolar (>200-fold selective) | researchgate.net |
| 2-Methoxyphenyl isothiocyanate | AChE | 0.57 mM | nih.gov |
| 3-Methoxyphenyl isothiocyanate | BChE | 49.2% inhibition at 1.14 mM | nih.gov |
Molecular Pathways of Antiproliferative Activity (In Vitro)
The antiproliferative activity of this compound analogs stems from the combined actions of the pyrazole core and the benzyl isothiocyanate (BITC) group, which can induce cell cycle arrest and apoptosis in cancer cells through multiple molecular pathways. researchgate.netnih.gov
Pyrazole derivatives have been shown to induce cytotoxicity in various human cancer cell lines. nih.gov For example, a series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-1H-pyrazoles demonstrated dose- and time-dependent toxicity against MDA-MB-468 triple-negative breast cancer cells. researchgate.netnih.gov The mechanism involves the induction of apoptosis, which is accompanied by an increase in reactive oxygen species (ROS) and the activation of caspase-3. researchgate.netnih.gov Further studies show that pyrazole derivatives can induce cell cycle arrest, often at the S or G2/M phase, by modulating the expression of key cell cycle regulators like cyclins and cyclin-dependent kinases (CDKs). grantome.comnih.govresearchgate.net
The BITC moiety is a well-documented chemopreventive agent that induces apoptosis and inhibits proliferation across a wide range of cancer cell types, including pancreatic, oral, breast, and leukemia cells. yyu.edu.tracs.orgresearchgate.netmdpi.comresearchgate.net A primary mechanism is the generation of ROS, which in turn activates stress-activated protein kinase pathways such as JNK and p38, leading to apoptosis. rsc.orgyyu.edu.tr BITC treatment has been shown to cause cell cycle arrest at the G2/M phase, often associated with the downregulation of the cyclin B1/Cdk1 complex. mdpi.comresearchgate.net Additionally, BITC can trigger apoptosis by upregulating pro-apoptotic proteins like PUMA and activating caspase cascades. acs.orgresearchgate.net The combined effect of the pyrazole scaffold targeting cell cycle machinery and the BITC moiety inducing oxidative stress and apoptosis results in a potent antiproliferative profile for these analogs.
| Compound | Cancer Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Pyrazole derivative (3f) | MDA-MB-468 (Breast) | 6.45 µM (48h) | researchgate.netnih.gov |
| PTA-1 (Pyrazole derivative) | MDA-MB-231 (Breast) | ~10 µM | grantome.com |
| Pyrazolone-pyrazole derivative (27) | MCF7 (Breast) | 16.50 µM | nih.gov |
| Pyrazole-based sulfonamide | U937 (Leukemia) | Potent activity | |
| Benzyl isothiocyanate (BITC) | SKM-1 (Leukemia) | 4.0-5.0 µM | researchgate.net |
| Benzyl isothiocyanate (BITC) | SCC9 (Oral) | ~5-25 µM (induces apoptosis) | researchgate.net |
| Benzyl isothiocyanate (BITC) | Bel 7402 (Hepatocellular) | Optimal concentration inhibits growth | acs.org |
| Benzyl isothiocyanate (BITC) | Capan-2 (Pancreatic) | Induces apoptosis | yyu.edu.tr |
Inhibition of Cancer Cell Proliferation in Specific Cell Lines (In Vitro)
Analogs of this compound, which combine the structural features of pyrazoles and isothiocyanates, have demonstrated significant antiproliferative activity across a diverse range of human cancer cell lines in laboratory settings. The cytotoxic effects are generally dose-dependent. For instance, benzyl isothiocyanate (BITC), a key structural component, has shown potent growth inhibition in various tumor cells. nih.gov Studies have reported promising cytotoxicity in the low micromolar range against human ovarian carcinoma, lung tumor, and leukemia cell lines. chemscene.com
The pyrazole moiety is also a well-established pharmacophore in the development of anticancer agents. Various substituted pyrazole derivatives have shown potent activity against cell lines such as non-small cell lung cancer (HOP-92 and EKVX), breast cancer (MCF-7), and colon cancer (HCT-116). nih.govacs.org The combination of these two moieties is anticipated to yield compounds with significant potential for inhibiting the growth of malignant cells. For example, BITC was identified as a potent inhibitor of cell proliferation in HeLa (cervix carcinoma), Fem-x (melanoma), and LS 174 (colon cancer) cells. nih.gov
The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative pyrazole and isothiocyanate analogs against various cancer cell lines, illustrating the breadth of their antiproliferative action.
| Compound/Analog | Cell Line | Cancer Type | IC₅₀ (µM) | Source |
|---|---|---|---|---|
| Benzyl Isothiocyanate (BITC) | HeLa | Cervix Carcinoma | 5.04 | nih.gov |
| Benzyl Isothiocyanate (BITC) | Fem-x | Melanoma | 2.76 | nih.gov |
| Benzyl Isothiocyanate (BITC) | LS 174 | Colon Cancer | 14.30 | nih.gov |
| Benzyl Isothiocyanate (BITC) | L-1210 | Murine Leukemia | 0.86 - 9.4 | chemscene.com |
| Pyrazole Derivative (Compound 9) | EKVX | Non-small Cell Lung Cancer | 1.9 | acs.org |
| Pyrazole Derivative (Compound 40) | SPC212 | Malignant Mesothelioma | Not specified | nih.gov |
| Pyrazole-thiazolidinone (Compound 4a) | Lung Cancer Cell Lines | Lung Cancer | Moderate Inhibition |
Modulation of Carbonic Anhydrase Isoenzymes (CAIX, CAXII) (In Vitro)
Tumor-associated carbonic anhydrase isoenzymes, specifically CAIX and CAXII, are crucial for cancer cell survival and proliferation, particularly in hypoxic (low-oxygen) tumor environments. nih.gov These enzymes help regulate pH, allowing cancer cells to thrive in acidic conditions that would be toxic to normal cells. nih.gov The inhibition of CAIX and CAXII is a recognized strategy in anticancer drug development. nih.govmdpi.com
Studies on pyrazole-based compounds have revealed their potential as inhibitors of these specific carbonic anhydrase isoenzymes. For example, novel thiopyrano[2,3-d]thiazole-pyrazole hybrids have been shown to significantly inhibit both CAIX and CAXII activity, with some analogs demonstrating potency comparable to the standard inhibitor Acetazolamide. researchgate.net Specifically, compounds with electron-withdrawing groups, such as bromo or chloro substitutions, showed excellent inhibition against both isoforms. researchgate.net One such analog, compound 7e, was a highly potent and selective CAIX inhibitor, while compound 7i was a potent and selective inhibitor of CAXII. researchgate.net
The inhibitory activities are typically quantified by IC₅₀ values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
| Compound/Analog | Target Isoenzyme | IC₅₀ (µM) | Source |
|---|---|---|---|
| Thiopyrano[2,3-d]thiazole-pyrazole (Compound 7e) | CAIX | 0.067 ± 0.003 | researchgate.net |
| Thiopyrano[2,3-d]thiazole-pyrazole (Compound 7i) | CAIX | Not specified | researchgate.net |
| Thiopyrano[2,3-d]thiazole-pyrazole (Compound 7e) | CAXII | 0.202 ± 0.011 | researchgate.net |
| Thiopyrano[2,3-d]thiazole-pyrazole (Compound 7i) | CAXII | 0.123 ± 0.007 | researchgate.net |
| Acetazolamide (Standard) | CAIX | 0.059 ± 0.003 | researchgate.net |
Induction of Cell Death and Cell Cycle Perturbations (In Vitro)
Beyond inhibiting proliferation, analogs containing isothiocyanate and pyrazole moieties actively induce programmed cell death, or apoptosis, in cancer cells. researchgate.netmdpi.com This is a critical mechanism for eliminating malignant cells. The induction of apoptosis by benzyl isothiocyanate (BITC) is often linked to the generation of reactive oxygen species (ROS). mdpi.comnih.gov An accumulation of ROS within the cancer cell creates oxidative stress, which can damage cellular components like mitochondria and DNA, ultimately triggering apoptotic pathways. mdpi.comnih.gov
The apoptotic process induced by these compounds is frequently caspase-dependent. mdpi.com Caspases are a family of protease enzymes that execute the process of apoptosis. Studies have shown that treatment with BITC and related pyrazole derivatives leads to the activation of key caspases, such as caspase-3 and caspase-9. researchgate.netwikipedia.org Furthermore, BITC has been shown to induce apoptosis through the activation of MAPK family members (ERK, JNK, and P38) and by regulating the expression of proteins involved in the mitochondria-mediated apoptosis pathway, such as Bcl-2 and Bax. nih.gov
In addition to inducing cell death, these compounds can disrupt the normal progression of the cell cycle. The cell cycle is a series of events that leads to cell division and replication. By arresting the cell cycle at specific checkpoints, these compounds prevent cancer cells from dividing. BITC has been observed to cause cell cycle arrest at the G2/M phase in human pancreatic and glioma cancer cells. nih.gov Some pyrazole derivatives have been found to induce cell cycle arrest in the S phase. wikipedia.org This disruption of the cell cycle is a key component of their anticancer activity, halting the uncontrolled division that characterizes cancer.
Biochemical Basis of Herbicidal Action (In Vitro)
The structural combination of a pyrazole ring and an isothiocyanate group has also been investigated for herbicidal properties. Pyrazole-containing compounds are found in several commercial herbicides. A primary biochemical target for many pyrazole-based herbicides is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.govresearchgate.net Inhibition of HPPD disrupts the synthesis of plastoquinones and tocopherols, which are essential for pigment biosynthesis (specifically carotenoids) and protecting chlorophyll (B73375) from photooxidation. The ultimate result is a characteristic bleaching of the plant tissue, followed by death. nih.gov
The isothiocyanate moiety offers a distinct and complementary mechanism of action. Isothiocyanates are known to inhibit the seed germination of various weeds. researchgate.net The proposed biochemical basis for this action involves the electrophilic nature of the isothiocyanate group, which can react with nucleophilic groups in essential plant proteins. researchgate.net It is suggested that the isothiocyanate group combines with zymoproteins, particularly those containing sulfhydryl amino acids. This interaction can disrupt enzyme function and potentially activate apoptotic-like pathways within the plant cells, leading to weed death. researchgate.net Therefore, a compound like this compound possesses two distinct functional groups, each associated with recognized biochemical mechanisms of herbicidal activity.
Computational Chemistry and Molecular Modeling Studies of 1 Benzyl 4 Isothiocyanato 1h Pyrazole Derivatives
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in understanding the intrinsic properties of molecules like 1-benzyl-4-isothiocyanato-1H-pyrazole. These methods provide detailed information about electronic structure, which is crucial for predicting reactivity and intermolecular interactions.
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic properties of pyrazole (B372694) derivatives. eurasianjournals.com DFT calculations can determine optimized molecular geometries, vibrational frequencies, and various electronic descriptors. researchgate.netnih.gov For pyrazole derivatives, DFT studies help in computing molecular descriptors such as ionization potential, electron affinity, chemical potential (μ), electronegativity (χ), hardness (η), softness (S), and the electrophilicity index (ω). nih.gov These parameters are vital for understanding the stability and reactivity of the molecule. For instance, the calculated vibrational spectra from DFT can be compared with experimental data to confirm the molecular structure. sci-hub.se Natural Bond Orbital (NBO) analysis, another DFT-based method, provides insights into charge distribution and intramolecular interactions, which are key to understanding the molecule's bonding environment. nih.gov
Table 1: Key Molecular Descriptors Calculated by DFT for Pyrazole Derivatives
| Descriptor | Symbol | Significance |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates the molecule's ability to donate electrons (nucleophilicity). |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates the molecule's ability to accept electrons (electrophilicity). |
| Energy Gap | ΔE (ELUMO - EHOMO) | Correlates with chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
| Chemical Hardness | η | Measures resistance to change in electron distribution. |
| Electronegativity | χ | Describes the power of an atom to attract electrons to itself. |
This table represents typical descriptors calculated for pyrazole derivatives in DFT studies to predict their chemical behavior. nih.gov
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnumberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, determining the molecule's electrophilicity. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for molecular reactivity. A small HOMO-LUMO gap indicates that a molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com FMO analysis of pyrazole derivatives helps predict the sites for electrophilic and nucleophilic attacks, providing a theoretical basis for their interaction with biological macromolecules. researchgate.net The distribution and energy levels of these frontier orbitals are crucial for predicting how a molecule like this compound will interact with a biological target. imperial.ac.uk
Molecular Docking Simulations for Ligand-Target Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used in drug discovery to screen for potential inhibitors by modeling the interaction between a small molecule (ligand) and a protein's active site. nih.govresearchgate.net
Molecular docking studies have been extensively performed on pyrazole derivatives to predict their binding modes with various enzyme active sites. nih.gov These simulations provide valuable information on binding affinity, orientation, and key intermolecular interactions such as hydrogen bonds and hydrophobic contacts. researchgate.net
Cyclooxygenase-2 (COX-2): Pyrazole derivatives are known for their anti-inflammatory properties, often attributed to the inhibition of COX enzymes. isfcppharmaspire.com Docking studies of pyrazole analogues into the active site of COX-2 have shown that the pyrazole ring is important for interaction. dergipark.org.tr For example, simulations revealed that specific substituents on the pyrazole core can form hydrogen bonds with key residues like Arg120 in the COX-2 active site, enhancing binding affinity and inhibitory activity. dergipark.org.trnih.gov The binding modes of these derivatives are often compared to known inhibitors like celecoxib (B62257) to validate the docking protocol. dergipark.org.tr
Caspase-3: Caspases are a family of proteases that play a crucial role in apoptosis (programmed cell death). nih.gov Caspase-3, in particular, is a key executioner caspase. nih.govnih.gov Pyrazole derivatives have been investigated as potential anticancer agents that induce apoptosis. nih.govrsc.org Molecular docking studies have been used to explore the binding of these compounds to the active site of Caspase-3, suggesting that they can inhibit its function and thereby modulate apoptotic pathways. nih.gov Research on pyrazole compounds has demonstrated that they can trigger apoptosis through the activation of caspase-3. nih.govresearchgate.net
Cholinesterases: Acetylcholinesterase (AChE) is a key enzyme in the central nervous system, and its inhibition is a primary strategy for treating Alzheimer's disease. ddg-pharmfac.netnih.gov Docking-based virtual screening has been employed to identify novel pyrazole-based AChE inhibitors. ddg-pharmfac.net These studies predict how the pyrazole scaffold fits within the narrow gorge of the AChE active site, forming interactions with both the catalytic active site (CAS) and the peripheral anionic site (PAS). ddg-pharmfac.net
Amyloid Beta (Aβ42): The aggregation of the amyloid-beta peptide (Aβ42) is a hallmark of Alzheimer's disease. mdpi.com Preventing this aggregation is a promising therapeutic strategy. Ensemble docking has been used to identify the binding sites of small molecules on the surface of the highly flexible Aβ42 monomer. mdpi.com Although studies specifically on this compound are not prevalent, research on other small molecules shows that they can bind to the central hydrophobic core of Aβ42, thereby inhibiting aggregation. mdpi.com Such computational approaches could be applied to pyrazole derivatives to explore their potential as anti-aggregation agents. mdpi.com
Computational studies, particularly molecular docking, provide significant insights into the Structure-Activity Relationships (SAR) of this compound derivatives. rsc.org By analyzing the docked poses of a series of related compounds, researchers can rationalize why certain structural modifications lead to enhanced or diminished biological activity.
For example, docking studies on pyrazole-based kinase inhibitors have shown that specific substitutions can lead to strong binding interactions with the target protein. mdpi.com The presence of certain functional groups can facilitate crucial hydrogen bonds or hydrophobic interactions within the enzyme's active site, explaining their potent inhibitory effects. nih.govmdpi.com SAR analysis has highlighted the importance of groups like chlorophenyl, thiazole (B1198619), and sulfonamide in enhancing the cytotoxic effects of 1,3,5-trisubstituted-1H-pyrazole derivatives. rsc.org These computational insights are invaluable for guiding the synthesis of new derivatives with improved pharmacological profiles. eurasianjournals.com
Table 2: Summary of Molecular Docking Studies on Pyrazole Derivatives with Various Targets
| Target Enzyme | PDB Code | Key Interacting Residues (Example) | Predicted Binding Energy (Example Range) | Reference |
|---|---|---|---|---|
| COX-2 | 3LN1, 4COX | Arg120, Tyr355, Ser530 | -8 to -11 kJ/mol | dergipark.org.trnih.gov |
| Caspase-3 | 2J32 | Arg207, Gln161, Ser205 | Not specified | nih.gov |
| AChE | 4EY7 | Tyr124, Phe338 | Not specified | ddg-pharmfac.net |
| VEGFR-2 | 2QU5 | Asp1046, Glu885, Cys1045 | -8 to -10 kJ/mol | nih.govnih.gov |
| CDK2 | 2VTO | Leu83, Gln131, Asp145 | -7 to -10.35 kJ/mol | nih.govmdpi.com |
This table provides examples of protein targets for pyrazole derivatives and illustrates the type of data obtained from molecular docking studies.
Pharmacophore Modeling and Virtual Screening for Rational Compound Design
Pharmacophore modeling and virtual screening are powerful computational strategies for the rational design and discovery of new bioactive molecules. chemmethod.com A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to bind to a specific target receptor. nih.gov
For pyrazole derivatives, pharmacophore models have been developed based on known active compounds. nih.gov These models serve as 3D queries for virtual screening of large chemical databases to identify novel compounds that match the pharmacophore and are therefore likely to be active. chemmethod.comijpbs.com This approach is significantly more cost-effective and efficient than traditional high-throughput screening. chemmethod.com For instance, a five-point pharmacophore model for PDE4 inhibitors based on a pyrazole scaffold identified one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups as crucial for activity. nih.gov High-throughput virtual screening (HTVS) has been successfully used to identify novel pyrazole-based inhibitors for targets like CDK8, a key enzyme in cancer progression. chemmethod.com This combination of computational techniques accelerates the discovery of new lead compounds for further development. chemmethod.comijpbs.com
Future Directions and Emerging Research Avenues in 1 Benzyl 4 Isothiocyanato 1h Pyrazole Research
Exploration of Novel Biological Targets and Mechanistic Pathways
The pyrazole (B372694) nucleus and its derivatives are known to interact with a wide array of biological targets, demonstrating activities such as anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. nih.govresearchgate.net Future research on 1-benzyl-4-isothiocyanato-1H-pyrazole should aim to systematically screen this compound against a broad panel of biological targets to uncover novel therapeutic potentials.
A key area of investigation stems from the established activity of related pyrazole compounds. For instance, 1-benzyl-1H-pyrazole derivatives have been identified as potent inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, a crucial mediator of necroptosis, a form of programmed cell death. nih.gov This presents a compelling avenue to investigate whether this compound can also modulate RIP1 kinase or other components of the necroptosis pathway. Its potential efficacy in models of diseases where necroptosis is implicated, such as pancreatitis, warrants investigation. nih.gov
Furthermore, various pyrazole derivatives have shown inhibitory activity against a range of kinase enzymes, including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical targets in oncology. mdpi.com Systematic kinase profiling of this compound could reveal novel anticancer applications.
The isothiocyanate (-N=C=S) group offers a distinct mechanistic handle. It is an electrophilic moiety capable of reacting with nucleophilic groups in biomolecules, such as the sulfhydryl groups of cysteine residues in proteins. mdpi.com This covalent bonding potential could lead to irreversible inhibition of target enzymes, offering high potency and prolonged duration of action. Future mechanistic studies should focus on identifying the specific protein targets that are covalently modified by the isothiocyanate group of this compound, using techniques like activity-based protein profiling and mass spectrometry. This could elucidate novel mechanisms of action and explain its biological effects, such as the observed herbicidal activity where isothiocyanates are proposed to interact with essential zymoproteins in weeds. mdpi.com
| Potential Biological Target Class | Specific Examples | Rationale for Investigation |
| Kinases | RIP1 Kinase, CDKs, EGFR, VEGFR | Known activity of 1-benzyl-pyrazole scaffolds against RIP1; general kinase inhibitory potential of pyrazoles. nih.govmdpi.com |
| Inflammatory Enzymes | Cyclooxygenase-2 (COX-2) | Established anti-inflammatory properties of many pyrazole derivatives. nih.gov |
| Neuro-modulatory Enzymes | Acetylcholinesterase (AChE), Monoamine Oxidase (MAO) | Pyrazole scaffolds are used in developing ligands for neurodegenerative diseases. researchgate.netnih.gov |
| Sulfhydryl-containing Proteins | Various enzymes and structural proteins | The reactive isothiocyanate group can form covalent bonds with cysteine residues. mdpi.com |
Development of Multi-Target Directed Ligands Based on the Pyrazole Isothiocyanate Scaffold
The multifactorial nature of complex diseases like cancer and neurodegenerative disorders has spurred the development of multi-target-directed ligands (MTDLs)—single molecules designed to interact with multiple biological targets simultaneously. researchgate.net The pyrazole isothiocyanate scaffold is an exceptionally promising platform for designing novel MTDLs.
In the context of neurodegenerative diseases such as Alzheimer's, pyrazole-based compounds have been developed as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), or as inhibitors of both AChE and tau protein aggregation. researchgate.netnih.gov The this compound framework could be elaborated to create MTDLs for these conditions. For example, the benzyl (B1604629) and pyrazole portions could be optimized for binding to the active site of one enzyme (e.g., AChE), while the isothiocyanate group could be positioned to form a covalent bond with a nearby secondary target or a peripheral site on the same enzyme, potentially leading to enhanced or unique pharmacological profiles.
The modular nature of the this compound structure allows for systematic modifications to fine-tune its activity against different target combinations.
| Component of Scaffold | Potential for Modification | Example Therapeutic Goal |
| 1-Benzyl Group | Substitution on the phenyl ring (e.g., with halogens, alkoxy groups). | Enhance binding affinity to a specific kinase or receptor pocket. nih.gov |
| Pyrazole Core | Substitution at other available positions. | Modulate physicochemical properties (e.g., solubility, membrane permeability). |
| 4-Isothiocyanato Group | Replacement with other reactive groups or linkers to other pharmacophores. | Create covalent inhibitors or link to another pharmacophore for dual-target activity. |
Advancements in Green Chemistry and Sustainable Synthetic Methodologies for Pyrazole Isothiocyanates
The synthesis of heterocyclic compounds, including pyrazoles, is an area where the principles of green chemistry are increasingly being applied to reduce environmental impact. nih.gov Future research should focus on developing sustainable and efficient synthetic routes to this compound and related analogues.
Conventional synthetic methods often require harsh reaction conditions, hazardous solvents, and multi-step procedures. Modern, greener alternatives that could be adapted for pyrazole isothiocyanate synthesis include:
Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times from hours to minutes and often improves product yields compared to conventional heating. rsc.orgnih.gov
Ultrasonic Irradiation: Sonication provides an alternative energy source that can promote reactions and increase efficiency. orientjchem.org
Mechanochemistry: Ball-milling and grinding techniques can enable solvent-free or low-solvent reactions, minimizing waste. nih.govrsc.org
One-Pot, Multi-Component Reactions: Designing a synthesis where multiple bonds are formed in a single operation from simple starting materials improves atom economy and operational efficiency. nih.gov
Use of Green Solvents: Exploring the use of water, ethanol, or other environmentally benign solvents instead of traditional volatile organic compounds. nih.gov
The development of such methodologies would not only make the production of these compounds more environmentally friendly and cost-effective but could also facilitate the rapid synthesis of diverse libraries of analogues for biological screening. rsc.org
Integration of Pyrazole Isothiocyanate Chemistry with Materials Science and Advanced Agrochemical Innovations
The unique chemical properties of the pyrazole isothiocyanate scaffold extend its potential beyond pharmaceuticals into materials science and advanced agrochemicals.
Advanced Agrochemical Innovations: The herbicidal activity of pyrazole isothiocyanates has already been noted. mdpi.comnih.gov Future work should focus on optimizing this activity to develop new, effective herbicides. This could involve synthesizing analogues of this compound to establish structure-activity relationships and identify compounds with improved potency and selectivity, minimizing effects on non-target crops.
A significant emerging area is the development of novel delivery systems for agrochemicals. A recent innovation involves loading isothiocyanates into microemulsions, which are then embedded in biodegradable hydrogel beads. nih.gov This approach allows for the controlled release of the active compound, improving efficacy and reducing the environmental impact. Applying this technology to this compound could lead to next-generation "biofumigants" for soil disinfection. nih.gov
Materials Science Applications: The pyrazole ring is an excellent ligand for coordinating with metal ions, and the thiocyanate (B1210189) group can also participate in forming metal complexes. researchgate.netsemanticscholar.org This suggests that this compound could be used as a building block for creating novel coordination polymers and metal-organic frameworks (MOFs). These materials could have interesting magnetic, optical, or catalytic properties. researchgate.net
Furthermore, certain pyrazole derivatives have been shown to exhibit luminescent properties, including aggregation-induced emission (AIE), where they become highly emissive in the solid state. rsc.org Investigating the photophysical properties of this compound and its derivatives could lead to the development of new fluorescent materials for applications in sensors, organic light-emitting diodes (OLEDs), or bio-imaging. The presence of the sulfur atom and the aromatic systems provides a foundation for potentially interesting electronic and photophysical behavior.
Q & A
Q. What are the optimal synthetic routes for preparing 1-benzyl-4-isothiocyanato-1H-pyrazole, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The synthesis of pyrazole derivatives often involves cyclocondensation or regioselective coupling. For this compound, a two-step approach is recommended:
Core Pyrazole Formation : Use cyclocondensation of hydrazines with β-keto esters or diketones under acidic conditions (e.g., acetic acid) to generate the pyrazole backbone .
Functionalization : Introduce the isothiocyanate group via thiophosgene or Lawesson’s reagent under inert atmospheres (e.g., N₂) to avoid side reactions. Control temperature (0–5°C during addition, then room temperature) and stoichiometry (1:1.1 molar ratio of pyrazole-amine precursor to thiophosgene) to maximize yield .
- Key Optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- 1H/13C NMR : Confirm regiochemistry by analyzing coupling constants and chemical shifts. The isothiocyanate group (N=C=S) typically shows a singlet at ~120–125 ppm in 13C NMR. Pyrazole protons (H-3 and H-5) exhibit distinct splitting patterns due to adjacent nitrogen atoms .
- IR Spectroscopy : Validate the isothiocyanate group via sharp absorption bands at 2050–2100 cm⁻¹ (C≡N stretch) and 1150–1250 cm⁻¹ (C=S stretch) .
- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion peaks and rule out impurities. For example, the molecular ion [M+H]⁺ should match the theoretical mass of C₁₁H₁₀N₃S .
Advanced Research Questions
Q. What strategies can mitigate regioselectivity challenges during the synthesis of this compound derivatives?
- Methodological Answer : Regioselectivity in pyrazole functionalization is influenced by electronic and steric factors:
- Directing Groups : Install electron-withdrawing groups (e.g., benzyl at N-1) to direct isothiocyanate substitution to the C-4 position. This leverages the electron-deficient nature of the pyrazole ring at C-4 .
- Metal Catalysis : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to pre-functionalize the pyrazole before introducing the isothiocyanate group. This avoids competing reactions at unintended positions .
- Computational Modeling : Perform DFT calculations to predict reactive sites. For example, Fukui indices can identify nucleophilic/electrophilic centers in the pyrazole ring .
Q. How does the electronic environment of the pyrazole ring influence the reactivity of the isothiocyanate group in cross-coupling reactions?
- Methodological Answer : The isothiocyanate group’s reactivity is modulated by the pyrazole’s electron density:
- Electron-Rich Pyrazoles : Stabilize the isothiocyanate via resonance, reducing its electrophilicity. This requires harsher conditions (e.g., elevated temperatures or Lewis acids like BF₃·OEt₂) for nucleophilic additions .
- Electron-Deficient Pyrazoles : Enhance isothiocyanate reactivity, enabling facile coupling with amines or thiols at room temperature. Monitor side reactions (e.g., hydrolysis to thioureas) by maintaining anhydrous conditions .
- Case Study : In benzothiazole-pyrazole hybrids (similar to the title compound), the electron-withdrawing benzothiazole moiety increases isothiocyanate reactivity, enabling efficient conjugation with biomolecules for drug discovery .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported synthetic yields for pyrazole-isothiocyanate derivatives?
- Methodological Answer : Conflicting yields often arise from subtle variations in protocols:
- Reagent Purity : Ensure thiophosgene is freshly distilled; aged reagents may hydrolyze, reducing efficiency .
- Solvent Effects : Compare polar aprotic (e.g., DMF) vs. non-polar (e.g., toluene) solvents. DMF accelerates reactions but may promote decomposition at high temperatures .
- Scale-Up Challenges : Pilot large-scale syntheses (e.g., 10 mmol) with gradual reagent addition to manage exothermic reactions. reports a 15% yield drop when scaling from 1 mmol to 10 mmol due to heat dissipation issues .
Application-Oriented Questions
Q. What methodologies are suitable for evaluating the biological activity of this compound in vitro?
- Methodological Answer :
- Antioxidant Assays : Use DPPH radical scavenging and FRAP assays. Dissolve the compound in DMSO (≤0.1% final concentration) to avoid cytotoxicity. Compare IC₅₀ values to standards like ascorbic acid .
- Anti-inflammatory Screening : Employ LPS-induced RAW 264.7 macrophage models. Measure NO production via Griess reagent and validate with ELISA for TNF-α/IL-6 .
- Structure-Activity Relationships (SAR) : Synthesize analogs with varied substituents (e.g., electron-donating/withdrawing groups on the benzyl ring) to correlate electronic effects with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
